molecular formula C7H13ClN4O2 B13517365 methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13517365
M. Wt: 220.66 g/mol
InChI Key: MFFBALPJZHMKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis. The presence of the triazole ring and the aminopropyl group imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the reaction of propargylamine with an azide to form the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting triazole intermediate is then reacted with methyl chloroformate to introduce the ester group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aminopropyl group can form ionic and covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can be compared with other triazole derivatives such as:

  • 1-(3-aminopropyl)-3-methyl-1H-imidazolium bromide
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
  • 1,3-diaminopropane

These compounds share similar structural features but differ in their chemical properties and applications. The unique combination of the triazole ring and the aminopropyl group in this compound imparts distinct reactivity and functionality, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

methyl 1-(3-aminopropyl)triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-13-7(12)6-5-11(10-9-6)4-2-3-8;/h5H,2-4,8H2,1H3;1H

InChI Key

MFFBALPJZHMKGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CCCN.Cl

Origin of Product

United States

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